molecular formula C12H13NO2S B2843176 3-(3-Phenylpropyl)-1,3-thiazolidine-2,4-dione CAS No. 866137-06-6

3-(3-Phenylpropyl)-1,3-thiazolidine-2,4-dione

Cat. No.: B2843176
CAS No.: 866137-06-6
M. Wt: 235.3
InChI Key: QAAPPPOKFFBNAM-UHFFFAOYSA-N
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Description

3-(3-Phenylpropyl)-1,3-thiazolidine-2,4-dione is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a phenyl group attached to a propyl chain, linked to a thiazolidine ring with two carbonyl groups.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 3-phenylpropylamine and thiourea as the primary starting materials.

  • Reaction Steps: The reaction involves the condensation of 3-phenylpropylamine with thiourea to form an intermediate thiazolidine derivative, followed by oxidation to introduce the carbonyl groups at the 2 and 4 positions of the thiazolidine ring.

  • Industrial Production Methods: On an industrial scale, the synthesis is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the production of high-quality this compound.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).

  • Substitution: Nucleophilic substitution reactions can occur at the thiazolidine ring, often involving halogenated compounds.

Common Reagents and Conditions:

  • Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4), and acidic conditions.

  • Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

  • Substitution: Halogenated compounds (e.g., chloroform, bromoethane) and strong bases (e.g., sodium hydride).

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives of the thiazolidine ring.

  • Reduction Products: Reduced forms of the compound, often leading to the formation of amines.

  • Substitution Products: Halogenated derivatives of the thiazolidine ring.

Scientific Research Applications

  • Chemistry: As a building block for the synthesis of more complex molecules.

  • Biology: Investigated for its biological activity, including potential antimicrobial properties.

  • Medicine: Explored for its therapeutic potential, particularly in the treatment of inflammatory diseases and metabolic disorders.

  • Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects through the modulation of specific molecular targets and pathways. It is believed to interact with enzymes and receptors involved in inflammatory and metabolic processes, leading to its therapeutic effects.

Comparison with Similar Compounds

  • Thiazolidinediones: A class of compounds with similar structures and therapeutic uses.

  • Phenylpropylamines: Compounds with similar phenylpropyl groups but different core structures.

Uniqueness: 3-(3-Phenylpropyl)-1,3-thiazolidine-2,4-dione stands out due to its specific combination of the phenylpropyl group and the thiazolidine ring, which contributes to its unique biological and chemical properties.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and potential therapeutic benefits make it a compound of interest for further research and development.

Properties

IUPAC Name

3-(3-phenylpropyl)-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2S/c14-11-9-16-12(15)13(11)8-4-7-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAAPPPOKFFBNAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)S1)CCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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